molecular formula C9H18ClN B2966899 [1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride CAS No. 1779133-63-9

[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride

Cat. No.: B2966899
CAS No.: 1779133-63-9
M. Wt: 175.7
InChI Key: JSKZFQJQNIKSRJ-UHFFFAOYSA-N
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Description

[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride: is a chemical compound with the molecular formula C₉H₁₈ClN It is a hydrochloride salt form of [1-(cyclobutylmethyl)cyclopropyl]methanamine, which is a cyclopropyl derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride typically involves the reaction of cyclobutylmethyl bromide with cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: [1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry: In chemistry, [1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound is used in biological research to study its effects on cellular processes. It can be used as a probe to investigate the function of specific enzymes or receptors.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound finds applications in the chemical industry as an intermediate in the synthesis of various chemicals and materials. Its unique properties make it suitable for use in specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.

    Cyclobutylamine: Contains a cyclobutyl group attached to an amine.

    Cyclopropylmethylamine: Features a cyclopropylmethyl group attached to an amine.

Uniqueness: [1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride is unique due to the presence of both cyclobutyl and cyclopropyl groups in its structure. This dual-ring system imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[1-(cyclobutylmethyl)cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-7-9(4-5-9)6-8-2-1-3-8;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKZFQJQNIKSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2(CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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